4-Chloro-5-(3-chlorophenyl)nicotinonitrile 4-Chloro-5-(3-chlorophenyl)nicotinonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17431366
InChI: InChI=1S/C12H6Cl2N2/c13-10-3-1-2-8(4-10)11-7-16-6-9(5-15)12(11)14/h1-4,6-7H
SMILES:
Molecular Formula: C12H6Cl2N2
Molecular Weight: 249.09 g/mol

4-Chloro-5-(3-chlorophenyl)nicotinonitrile

CAS No.:

Cat. No.: VC17431366

Molecular Formula: C12H6Cl2N2

Molecular Weight: 249.09 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-5-(3-chlorophenyl)nicotinonitrile -

Specification

Molecular Formula C12H6Cl2N2
Molecular Weight 249.09 g/mol
IUPAC Name 4-chloro-5-(3-chlorophenyl)pyridine-3-carbonitrile
Standard InChI InChI=1S/C12H6Cl2N2/c13-10-3-1-2-8(4-10)11-7-16-6-9(5-15)12(11)14/h1-4,6-7H
Standard InChI Key NDQGZQWRZNWPIC-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Cl)C2=C(C(=CN=C2)C#N)Cl

Introduction

Chemical Identity and Structural Features

4-Chloro-5-(3-chlorophenyl)nicotinonitrile (C₁₂H₆Cl₂N₂) shares its molecular formula with isomers such as 4-chloro-5-(4-chlorophenyl)nicotinonitrile . The molecular weight is 249.09 g/mol, identical to its positional isomers, though steric and electronic effects from the 3-chlorophenyl substituent distinguish its reactivity. The IUPAC name, 4-chloro-5-(3-chlorophenyl)pyridine-3-carbonitrile, reflects the substitution pattern:

  • Pyridine ring: Chlorine at C4, nitrile (-CN) at C3.

  • Phenyl ring: Chlorine at the meta position (C3).

Comparative studies of chlorophenyl-substituted nicotinonitriles suggest that the 3-chlorophenyl group may enhance electrophilicity at the pyridine ring’s C2 and C6 positions due to inductive effects, potentially influencing nucleophilic substitution rates .

PropertyValue/DescriptionSource Analogue
Molecular FormulaC₁₂H₆Cl₂N₂
Molecular Weight249.09 g/mol
IUPAC Name4-chloro-5-(3-chlorophenyl)pyridine-3-carbonitrileDerived from
Predicted Melting Point180–185°C (est. based on isomers)

Synthetic Methodologies

While no direct synthesis of 4-chloro-5-(3-chlorophenyl)nicotinonitrile is documented, routes for analogous compounds provide a framework for its preparation.

Multi-Step Chlorination and Coupling

A plausible synthesis involves:

  • Chlorination of nicotinonitrile precursors: Trichlorophosphate (POCl₃) under inert atmosphere at 75–130°C introduces chlorine to the pyridine ring .

  • Suzuki-Miyaura coupling: A 3-chlorophenylboronic acid reacts with a 4-chloronicotinonitrile intermediate using palladium catalysis. This method mirrors the synthesis of 4-chloro-5-(4-chlorophenyl)nicotinonitrile.

Hypothetical Reaction Conditions:

  • Step 1: Nicotinonitrile precursor + POCl₃, 6 hours at 75°C.

  • Step 2: Coupling with 3-chlorophenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, 100°C, 12 hours.

  • Yield: Estimated 60–70% based on analogous reactions .

Challenges in Regioselectivity

Positioning the 3-chlorophenyl group necessitates careful control of reaction conditions to avoid undesired ortho/para products. Microwave-assisted synthesis or directing groups (e.g., nitro) could improve regioselectivity, though such methods remain unexplored for this compound.

Physicochemical Properties

The 3-chlorophenyl substituent imposes distinct characteristics:

Solubility and Stability

  • Solubility: Low in water (<0.1 mg/mL); soluble in polar aprotic solvents (DMF, DMSO).

  • Stability: Resists hydrolysis under acidic conditions (pH 2–6) but may degrade in strong bases (pH >10) via nitrile hydrolysis.

Spectroscopic Profiles

  • IR Spectroscopy: Expected peaks at ~2220 cm⁻¹ (C≡N stretch) and 550–750 cm⁻¹ (C-Cl).

  • ¹H NMR: Aromatic protons on the 3-chlorophenyl group would appear as a multiplet at δ 7.3–7.6 ppm, while pyridine H6 resonates downfield (δ 8.4–8.6 ppm) .

Applications in Pharmaceutical Research

Nicotinonitriles with chlorophenyl substitutions exhibit bioactivity relevant to drug discovery:

Anticancer Activity

4-Chloro-5-(4-chlorophenyl)nicotinonitrile derivatives show apoptosis induction in cancer cell lines (IC₅₀: 8–12 µM). The meta-chloro substitution in the 3-chlorophenyl analog could enhance DNA intercalation or topoisomerase inhibition, though confirmatory studies are needed.

Industrial and Synthetic Utility

Functional Group Transformations

The nitrile group offers versatile derivatization:

  • Hydrolysis: Forms carboxylic acids (H₂SO₄, 100°C) or amides (NaOH/H₂O₂).

  • Reduction: LiAlH₄ converts -CN to -CH₂NH₂, enabling access to amine intermediates.

Agrochemical Applications

Chlorinated nicotinonitriles serve as precursors for herbicides and insecticides. The 3-chlorophenyl group’s steric profile may improve binding to pest-specific enzymes.

Mechanistic Considerations

The electronic effects of the 3-chlorophenyl group likely influence reactivity:

  • Electrophilic Aromatic Substitution: Chlorine’s -I effect deactivates the phenyl ring, directing incoming electrophiles to the para position relative to the pyridine linkage.

  • Nucleophilic Attack: The pyridine C2 position becomes susceptible to nucleophiles (e.g., amines, alkoxides) due to adjacent electron-withdrawing groups.

Future Research Directions

  • Synthetic Optimization: Developing regioselective methods for 3-chlorophenyl introduction.

  • Biological Screening: Evaluating antimicrobial/anticancer efficacy in vitro.

  • Computational Modeling: Predicting binding affinities to biological targets (e.g., kinases, bacterial enzymes).

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